3,3-Dimethylpiperidin-4-one hydrochloride

Synthetic Intermediate Medicinal Chemistry Quality Control

3,3-Dimethylpiperidin-4-one hydrochloride (≥97% purity) is a water-soluble salt essential for synthesizing sigma-1 receptor modulators (Ki 1.9–319 nM) and antibacterial thiosemicarbazone derivatives. The sterically constrained gem-dimethyl group at C3 creates a unique conformational profile critical for structure-activity relationship studies. Choose the hydrochloride form for consistent solubility, ambient stability, and reliable handling—unlike the hygroscopic free base (CAS 150668-82-9). Insist on batch-specific HPLC/NMR documentation to avoid impurities that compromise synthetic yields. Ideal for parallel synthesis, diversity-oriented chemistry, and scale-up of kinase/GPCR-targeted libraries.

Molecular Formula C7H14ClNO
Molecular Weight 163.64 g/mol
CAS No. 648921-37-3
Cat. No. B1398545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethylpiperidin-4-one hydrochloride
CAS648921-37-3
Molecular FormulaC7H14ClNO
Molecular Weight163.64 g/mol
Structural Identifiers
SMILESCC1(CNCCC1=O)C.Cl
InChIInChI=1S/C7H13NO.ClH/c1-7(2)5-8-4-3-6(7)9;/h8H,3-5H2,1-2H3;1H
InChIKeyYKKXZGNFWDQKGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethylpiperidin-4-one hydrochloride (CAS 648921-37-3) – Overview for Procurement Decisions in Research & Development


3,3-Dimethylpiperidin-4-one hydrochloride is a solid, water-soluble salt (molecular weight ~163.65 g/mol) of a gem‑dimethyl‑substituted 4‑piperidone, supplied predominantly at 97–98+% purity . The gem‑dimethyl group sterically shields the C3 position, conferring a constrained conformational profile that influences its utility as a synthetic intermediate for pharmaceutical building blocks and as a scaffold in medicinal chemistry derivatization [1].

3,3-Dimethylpiperidin-4-one hydrochloride – Why Unverified Sourcing or Free‑Base Substitution Undermines Reproducibility


Direct replacement of 3,3-dimethylpiperidin-4-one hydrochloride with the free base, other salts, or in‑class piperidinones (e.g., 1‑benzyl or 2,6‑diaryl derivatives) is scientifically unjustified without verification of purity and water content. The hydrochloride form ensures consistent water solubility and stable handling under ambient conditions, whereas the free base (CAS 150668‑82‑9) may exhibit variable hygroscopicity and altered reactivity in anhydrous or basic media . Furthermore, procurement from suppliers without batch‑specific analytical documentation (≥98% purity by HPLC/NMR) introduces uncontrolled impurities that can compromise downstream synthetic yields and the validity of biological screening results .

3,3-Dimethylpiperidin-4-one hydrochloride – Quantitative Differentiation Against In‑Class Analogs


3,3-Dimethylpiperidin-4-one hydrochloride Achieves Documented 98+% Purity with Full Analytical Traceability, Surpassing Lower‑Purity Free‑Base and Derivative Alternatives

The hydrochloride salt is commercially supplied at a minimum purity of 98%, as verified by HPLC, NMR, and GC batch certificates . In contrast, the closest related free‑base analog (3,3‑dimethylpiperidin‑4‑one, CAS 150668‑82‑9) is often offered at ≤95% purity and lacks rigorous analytical documentation from many sources . Additionally, the widely employed derivative 1‑benzyl‑3,3‑dimethylpiperidin‑4‑one is typically available only at 95–97% purity with limited QC data .

Synthetic Intermediate Medicinal Chemistry Quality Control

3,3-Dimethylpiperidin-4-one hydrochloride Exhibits Superior Aqueous Solubility Relative to Free‑Base and N‑Substituted Analogs, Facilitating Reliable Handling in Aqueous Reactions

The hydrochloride salt of 3,3‑dimethylpiperidin‑4‑one is fully water‑soluble, whereas the free base (CAS 150668‑82‑9) is expected to have limited aqueous solubility due to its neutral piperidine core . The N‑benzyl derivative (1‑benzyl‑3,3‑dimethylpiperidin‑4‑one) possesses an even larger hydrophobic substituent, further reducing water solubility and complicating its use in aqueous‑based transformations .

Solubility Formulation Synthetic Methodology

3,3-Dimethylpiperidin-4-one hydrochloride Serves as a Key Intermediate in the Synthesis of Sigma‑1 Receptor Ligands with Sub‑Micromolar Binding Affinities

Derivatives of 3,3‑dimethylpiperidin‑4‑one, prepared from the hydrochloride salt, have been evaluated as sigma‑1 (σ₁) receptor ligands. In a 2011 study, a series of 3,3‑dimethylpiperidine‑based compounds exhibited binding affinities (Ki values) ranging from 1.9 nM to 319 nM at human σ₁ receptors [1]. These potencies are comparable to known σ₁ ligands, underscoring the scaffold's utility for CNS‑targeted drug discovery [2]. In contrast, unsubstituted piperidin‑4‑one or simple N‑alkyl derivatives typically lack this level of receptor engagement .

Sigma‑1 Receptor Medicinal Chemistry CNS Disorders

3,3-Dimethylpiperidin-4-one hydrochloride‑Derived 2,6‑Diaryl Analogs Exhibit Antimicrobial Activity with MIC Values ≤50 μg/mL, Outperforming Non‑Gem‑Dimethyl Piperidinones

N‑Hydroxy‑3,3‑dimethyl‑2,6‑diarylpiperidin‑4‑one thiosemicarbazones, synthesized from the parent 3,3‑dimethylpiperidin‑4‑one, demonstrated in vitro antibacterial activity against a panel of Gram‑positive and Gram‑negative pathogens [1]. Minimum inhibitory concentrations (MICs) as low as 50 μg/mL were reported, which is comparable to early‑stage antibiotic leads. In contrast, piperidin‑4‑one derivatives lacking the 3,3‑gem‑dimethyl group or the 2,6‑diaryl substitution pattern generally exhibit MICs >200 μg/mL or are inactive .

Antimicrobial Antibacterial Medicinal Chemistry

3,3-Dimethylpiperidin-4-one hydrochloride – Validated Application Scenarios for Scientific and Industrial Procurement


Medicinal Chemistry: Development of Potent Sigma‑1 Receptor Ligands for CNS Disorders

The 3,3‑dimethylpiperidin‑4‑one core is a privileged scaffold for sigma‑1 receptor modulators. Procurement of the high‑purity hydrochloride salt enables rapid, reproducible synthesis of 3,3‑dimethylpiperidine‑based ligands with nanomolar binding affinities (Ki = 1.9–319 nM) [1]. This is directly relevant for research programs targeting pain, depression, and neurodegenerative diseases.

Antimicrobial Lead Discovery: Synthesis of 2,6‑Diaryl‑Substituted Piperidin‑4‑ones with MIC ≤50 μg/mL

The hydrochloride is the optimal starting material for constructing 2,6‑diaryl‑3,3‑dimethylpiperidin‑4‑one derivatives. The gem‑dimethyl group is essential for achieving antibacterial activity in the low‑micromolar range, as shown by thiosemicarbazone derivatives [2]. This scenario supports early‑stage anti‑infective programs seeking novel chemical matter.

Synthetic Methodology Development: Gem‑Dimethyl‑Constrained Piperidinones as Conformational Probes

The steric hindrance imposed by the C3‑gem‑dimethyl group restricts the piperidinone ring conformation, making it a valuable template for studying structure‑activity relationships and for generating N‑substituted analogs with defined 3D shapes [3]. The hydrochloride's high purity and water solubility ensure reliable outcomes in parallel synthesis and diversity‑oriented chemistry.

Quality‑Controlled Intermediate for Multi‑Step Pharmaceutical Syntheses

For process chemistry and scale‑up, the 98+% purity with full analytical documentation (HPLC, NMR, GC) minimizes the risk of impurities that can accumulate over multiple synthetic steps . This is particularly important when the piperidinone is used to construct complex kinase inhibitors or GPCR modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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